Tetrahydropentalenolactone

Description

Properties

CAS No. |

156900-92-4 |

|---|---|

Molecular Formula |

C15H20O5 |

Molecular Weight |

280.32 g/mol |

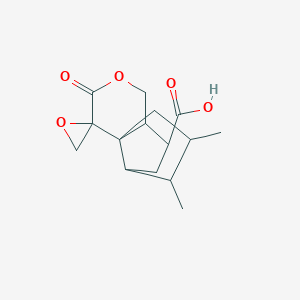

IUPAC Name |

7,8-dimethyl-2-oxospiro[4,4a,5,6,6a,7,8,9-octahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |

InChI |

InChI=1S/C15H20O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h7-11H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

HXNTZKHPSFBXPN-UHFFFAOYSA-N |

SMILES |

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |

Canonical SMILES |

CC1CC23C(C1C)CC(C2COC(=O)C34CO4)C(=O)O |

Synonyms |

tetrahydropentalenolactone |

Origin of Product |

United States |

Enzymological and Mechanistic Insights into Tetrahydropentalenolactone Activity

Specific Enzyme Target Identification

Research has identified Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a primary molecular target of tetrahydropentalenolactone. nih.gov GAPDH is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the sixth step: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Given its central role in cellular energy production, the inhibition of GAPDH can have significant metabolic consequences. The interaction between this compound and GAPDH leads to a time-dependent and irreversible inactivation of the enzyme, highlighting the potent and specific nature of this targeting. nih.gov

Molecular Basis of Enzyme Inhibition

The inactivation of GAPDH by this compound is a result of a specific chemical reaction between the compound and the enzyme's active site. This process can be understood by examining the covalent modification of key amino acid residues and the role of the inhibitor's chemical structure.

The mechanism of inhibition involves the formation of a stable covalent bond between this compound and a specific cysteine residue within the active site of GAPDH. nih.gov Studies using radiolabeled this compound have definitively identified Cysteine-149 (Cys-149) as the site of this covalent modification. nih.gov Tryptic digestion of GAPDH that has been inactivated by this compound, followed by peptide sequencing, revealed that the radiolabel was exclusively attached to a peptide fragment containing the active site Cys-149. nih.gov This alkylation of Cys-149, a residue essential for the catalytic activity of GAPDH, effectively blocks the enzyme's function. nih.gov Each subunit of the homotetrameric GAPDH enzyme is modified by a single molecule of the inhibitor. nih.gov

The chemical reactivity of this compound is attributed to its epoxylactone moiety. This functional group contains a strained epoxide ring, which is highly susceptible to nucleophilic attack. The sulfur atom of the Cys-149 residue in the GAPDH active site acts as the nucleophile, attacking one of the carbon atoms of the epoxide. Studies on the related compound, pentalenolactone (B1231341), have shown that this nucleophilic attack occurs at the primary carbon (C-10) of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent adduct. nih.gov This reaction underscores the role of the epoxylactone group as the key electrophilic "warhead" responsible for the irreversible inactivation of the enzyme.

The inhibition of GAPDH by this compound is characterized as time-dependent and irreversible. nih.gov This kinetic profile is consistent with a mechanism involving the formation of a covalent bond between the inhibitor and the enzyme. The inactivation process follows pseudo-first-order kinetics, where the rate of inactivation is dependent on the concentration of the inhibitor. The irreversibility of the inhibition is demonstrated by the inability to recover enzyme activity after dialysis or dilution of the inhibitor-enzyme complex, confirming the stability of the covalent adduct formed with Cys-149.

Table 1: Kinetic Characteristics of GAPDH Inhibition

| Kinetic Parameter | Description |

|---|---|

| Inhibition Type | Irreversible |

| Time Dependence | The extent of inhibition increases with incubation time. |

| Covalent Modification | Forms a stable adduct with the enzyme. |

| Target Site | Active site Cysteine-149. |

Structural Biology of Target Enzyme Interactions

While a high-resolution crystal structure of the this compound-GAPDH covalent adduct is not currently available, insights into the interaction have been gleaned from molecular modeling and the known structure of GAPDH. The covalent modification occurs within the highly conserved active site region of the enzyme. nih.gov Molecular modeling studies have been used to compare this compound and related inhibitors with the natural substrate, glyceraldehyde 3-phosphate, to understand how they fit within the active site. nih.gov The specific alkylation of Cys-149 by this compound physically obstructs the binding of the substrate and prevents the catalytic cycle from proceeding. The location of Cys-149 is critical for the thiohemiacetal intermediate formation during the normal enzymatic reaction, and its blockage by the bulky this compound molecule renders the enzyme inactive.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glyceraldehyde-3-Phosphate |

| 1,3-bisphosphoglycerate |

X-ray Crystallography of Enzyme-Inhibitor Complexes

While specific X-ray crystallography data for a this compound-GAPDH complex is not detailed in the provided search results, the precise site of covalent attachment has been identified through other means. nih.gov Studies using radiolabeled this compound on rabbit muscle GAPDH revealed that the compound irreversibly binds to a single cysteine residue in each subunit of the homotetrameric enzyme. nih.gov

Through tryptic digestion of the inactivated GAPDH and subsequent purification, a single labeled peptide was isolated. nih.gov Amino acid sequencing of this peptide identified the covalent modification at Cysteine-149 (Cys-149), located within the highly conserved active site region of the enzyme. nih.gov This finding is crucial as X-ray crystallography of enzyme-inhibitor complexes provides atomic-level details that are fundamental for understanding binding modes and for structure-based drug design. nih.gov The covalent bond forms through a nucleophilic attack from the thiol group of Cys-149 on the epoxide ring of the pentalenolactone molecule, specifically at the primary carbon (C-10). nih.gov

Table 1: Key Findings from this compound Inhibition Studies

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | nih.gov |

| Inhibition Type | Time-dependent, irreversible | nih.gov |

| Binding Stoichiometry | One molecule per enzyme subunit | nih.gov |

| Site of Attachment | Cysteine-149 (Cys-149) in the active site | nih.gov |

| Chemical Mechanism | Covalent alkylation via epoxide ring opening | nih.gov |

Conformational Changes in Target Enzymes upon Binding

The covalent modification of the active site Cys-149 by this compound induces significant conformational changes that lock the enzyme in an inactive state. unimi.it The formation of a covalent bond with this critical residue fundamentally alters the architecture of the active site. nih.gov This alteration prevents the proper binding and processing of the enzyme's natural substrate, glyceraldehyde 3-phosphate. nih.govworthington-biochem.com

This process is a form of induced fit, where the initial binding event is followed by structural changes in the enzyme. nih.gov The irreversible nature of the covalent bond means the enzyme cannot return to its active conformation, effectively halting its catalytic function. The binding of the inhibitor to the active site is crucial for inducing these conformational shifts that control access to the binding pocket. unimi.it

Investigating Biological Consequences of Enzyme Inhibition (Excluding Clinical Outcomes)

The inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by this compound has profound biological consequences at the cellular level, primarily through the disruption of a core metabolic pathway. GAPDH is a pivotal enzyme in glycolysis, the process that breaks down glucose to generate ATP (adenosine triphosphate), the main energy currency of the cell.

By irreversibly inactivating GAPDH, this compound effectively creates a bottleneck in the glycolytic pathway. This blockage leads to a decreased rate of ATP production, which can impair numerous energy-dependent cellular processes. Furthermore, the disruption of glycolysis can lead to an accumulation of upstream metabolites and a depletion of downstream products, causing a significant imbalance in cellular metabolism. Enzyme inhibition can alter the pharmacokinetics of various substances within a biological system, affecting their clearance and metabolic pathways. longdom.org

Producer Organism Resistance Mechanisms

The organism that produces the parent compound pentalenolactone, Streptomyces arenae, possesses sophisticated self-resistance mechanisms to avoid suicide by its own antibiotic product. nih.gov This is a common evolutionary adaptation in antibiotic-producing microbes. youtube.comnih.gov The primary mechanism involves the expression of a modified version of the target enzyme that is insensitive to the inhibitor. nih.gov

Identification of Resistant GAPDH Isozymes

Streptomyces arenae has been shown to contain at least two genetically distinct isoforms (or isozymes) of GAPDH. nih.gov

A Pentalenolactone-Sensitive (PL-sensitive) GAPDH : This is the primary GAPDH enzyme found in the organism when it is grown on media that does not induce the production of pentalenolactone. nih.gov

A Pentalenolactone-Insensitive (PL-insensitive) GAPDH : This resistant isoform is produced when the organism is in a production phase for the antibiotic. nih.gov

Following the induction of pentalenolactone synthesis, the sensitive version of the GAPDH enzyme disappears, and its activity is replaced by that of the insensitive isoform. nih.gov These two isozymes have been shown to differ in size, amino acid composition, and N-terminal amino acid sequences, and they exhibit minimal immunological cross-reactivity. nih.gov

**Table 2: Comparison of GAPDH Isozymes in *Streptomyces arenae***

| Property | PL-Sensitive Isozyme | PL-Insensitive Isozyme | Reference |

|---|---|---|---|

| Presence | Non-production media | Production media | nih.gov |

| Sensitivity to Pentalenolactone | High | Low (Resistant) | nih.gov |

| Physical Properties | Differ in size and amino acid composition | Differ in size and amino acid composition | nih.gov |

| Immunological Cross-Reactivity | Little to no cross-reactivity with the insensitive isozyme | Little to no cross-reactivity with the sensitive isozyme | nih.gov |

Genetic Mechanisms of Self-Resistance

The self-resistance in S. arenae is rooted in its genetic makeup, where separate structural genes encode the sensitive and insensitive GAPDH isozymes. nih.gov This genetic duality allows the organism to regulate which version of the enzyme is expressed based on its metabolic state (i.e., whether it is producing the antibiotic).

This mechanism has been confirmed through genetic cloning experiments. When the gene for the PL-insensitive GAPDH from S. arenae was cloned and transferred into Escherichia coli—a bacterium normally sensitive to pentalenolactone—it conferred a significant increase in resistance to the antibiotic. nih.gov Specifically, cloning a particular plasmid containing the resistant GAPDH gene increased the tolerance of E. coli to pentalenolactone by 30-fold. nih.gov This demonstrates that the presence of the resistant GAPDH isozyme is a primary mechanism of self-protection for the producing organism. nih.gov

Table of Compounds Mentioned

Chemical Synthesis and Analog Development of Tetrahydropentalenolactone

Strategies for Total Synthesis of Pentalenolactones

The total synthesis of pentalenolactones is a testament to the advancement of organic synthesis, showcasing the power of modern synthetic methods to construct complex natural products.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. wikipedia.orgias.ac.in This process allows chemists to devise a forward synthetic plan. wikipedia.org For the pentalenolactone (B1231341) scaffold, a common retrosynthetic approach involves simplifying the tricyclic core.

A primary disconnection often targets the lactone ring, revealing a functionalized bicyclic ketone precursor. This bicyclic system can be further simplified by disconnecting the five-membered rings. A powerful strategy for forming fused five-membered rings is the Pauson-Khand reaction, which suggests a precursor containing an enyne (an alkene and an alkyne tethered together). mdpi.comnih.gov This retrosynthetic strategy breaks down the complex pentalenolactone structure into more manageable and synthetically accessible fragments.

Table 1: Key Retrosynthetic Disconnections for the Pentalenolactone Scaffold

| Target Molecule | Key Precursor | Synthetic Transformation (Forward Sense) |

| Pentalenolactone Core | Functionalized Bicyclic Ketone | Lactonization |

| Bicyclic Ketone | Acyclic Enyne | Pauson-Khand Reaction |

The construction of the carbon framework of pentalenolactones relies on efficient and selective carbon-carbon bond-forming reactions. Among these, the Pauson-Khand reaction (PKR) is particularly prominent. nih.gov

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. nih.govwikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for constructing the fused five-membered ring system found in pentalenolactones. mdpi.com The intramolecular version of the PKR is frequently used in total synthesis to create bicyclic systems with high efficiency. mdpi.comwikipedia.org For example, the total synthesis of (±)-pentalenolactone A methyl ester utilized a cobalt-mediated Pauson-Khand reaction of an enyne to stereoselectively construct a key bicyclic cyclopentenone intermediate. scholarsportal.inforesearchgate.net While cobalt is the classic metal used, other transition metals like rhodium and palladium can also catalyze the reaction. mdpi.com

The mechanism, while not fully elucidated, is generally accepted to involve the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.org Subsequent coordination of the alkene, insertion of carbon monoxide, and reductive elimination delivers the cyclopentenone product. wikipedia.org

Pentalenolactones possess multiple stereocenters, making stereochemical control a critical aspect of their synthesis. Chemists employ both stereoselective and enantioselective methods to achieve the desired stereoisomer.

Stereoselective reactions produce one diastereomer in preference to another. In the context of pentalenolactone synthesis, the intramolecular Pauson-Khand reaction often exhibits high syn-selectivity regarding the bridgehead hydrogen and adjacent substituents. wikipedia.org This substrate-controlled diastereoselectivity is crucial for establishing the correct relative stereochemistry of the fused ring system. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. ethz.ch This can be achieved using chiral auxiliaries, chiral reagents, or catalytic asymmetric methods. ethz.ch For instance, an enantioselective synthesis of (−)-pentalenene, a biosynthetic precursor to pentalenolactones, utilized a catalytic enantioselective cyclopropenation to establish the initial absolute stereochemistry. acs.orgnih.gov This was followed by an intramolecular Pauson-Khand reaction to construct the quaternary center. acs.orgnih.gov The use of chiral ligands, such as BINAP, with the metal catalyst in the PKR can also induce enantioselectivity. wikipedia.org

Table 2: Comparison of Stereochemical Control Strategies

| Approach | Description | Example Application |

| Diastereoselective | A reaction that favors the formation of one diastereomer over others. | The inherent syn-selectivity of the intramolecular Pauson-Khand reaction in forming the bicyclic core. wikipedia.org |

| Enantioselective (Catalytic) | Use of a substoichiometric amount of a chiral catalyst to favor one enantiomer. ethz.ch | Rhodium-catalyzed asymmetric cyclopropenation to set absolute stereochemistry in the synthesis of (-)-pentalenene. acs.orgnih.gov |

| Chiral Auxiliary | An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.ch | N/A in provided search results for pentalenolactone, but a general strategy in asymmetric synthesis. |

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov20.210.105 These reactions are highly efficient, increasing molecular complexity rapidly and adhering to the principles of atom and step economy. nih.gov20.210.105

The biosynthesis of pentalenolactone itself involves an elegant enzyme-mediated cascade reaction where the acyclic precursor, farnesyl diphosphate (B83284), is converted into the tricyclic pentalenene (B1246303) framework. nih.gov Inspired by nature, synthetic chemists have developed cascade reactions to assemble complex molecular architectures. In the synthesis of pentalenolactone A methyl ester, a trimethylsilyl (B98337) (TMS)-mediated intramolecular Michael olefination (TIMO) reaction was employed. scholarsportal.inforesearchgate.net This step efficiently constructed the strained α-methylidene-δ-pentyrolactone core of the molecule in a single, complexity-generating transformation. researchgate.net Such cascade processes are at the forefront of modern synthetic strategy, offering an aesthetically pleasing and efficient route to complex targets. nih.gov

Synthetic Approaches to Structural Analogues

The synthesis of structural analogues—molecules that are structurally similar to the natural product—is crucial for understanding structure-activity relationships (SAR) and for developing new therapeutic agents.

Pentalenolactones exert their biological effects by interacting with specific enzymes. For example, a key enzyme in the biosynthesis of pentalenolactone is a cytochrome P450 monooxygenase (PtlI), which catalyzes the stepwise allylic oxidation of pentalenene. nih.govresearchgate.net By synthesizing analogues of pentalenolactone and its precursors, researchers can probe the specific interactions between the small molecule and the enzyme's active site.

The goal of these studies is to understand which functional groups on the molecule are essential for binding and activity. mdpi.com For instance, synthetic analogues could be designed with variations in the lactone ring, the methyl groups, or the stereochemistry at different centers. These analogues can then be tested for their ability to bind to or inhibit the target enzyme. Molecular docking studies can be used in conjunction with experimental data to visualize the binding modes of these analogues and rationalize the observed activity. mdpi.com This combined synthetic and computational approach provides valuable insights into the mechanism of action and can guide the design of more potent or selective enzyme inhibitors.

Diverted-Total Synthesis (DTS) and Biology-Oriented Synthesis (BIOS) Methodologies

Diverted-Total Synthesis (DTS) is a strategic approach in synthetic chemistry that aims to generate analogs of a natural product, rather than the natural product itself. wikipedia.org This can be achieved by modifying a late-stage intermediate in a total synthesis pathway, allowing for the creation of a library of related compounds. wikipedia.org The core principle of DTS is to leverage the complexity of a natural product scaffold to explore the surrounding chemical space for molecules with potentially enhanced or novel biological activities. wikipedia.org Similarly, Biology-Oriented Synthesis (BIOS) focuses on the design and synthesis of compound libraries that are inspired by the structures of natural products, with the goal of systematically exploring biologically relevant areas of chemical space.

While specific applications of DTS and BIOS methodologies directly targeting the tetrahydropentalenolactone scaffold are not extensively documented in publicly available literature, the principles of these strategies can be hypothetically applied to this class of molecules. The known biological activities of pentalenolactones, particularly their antibiotic properties, make them attractive candidates for such analog development programs.

A divergent synthesis approach, conceptually aligned with DTS, has been described for other sesquiterpenoid lactones. nih.gov This strategy involves the synthesis of a common, structurally complex scaffold which is then subjected to a variety of diversifying chemical transformations to produce a collection of non-natural analogs. nih.gov For this compound, a DTS or BIOS approach would likely involve the synthesis of a key intermediate, such as a functionalized pentalenene core, which could then be elaborated through various chemical reactions to introduce diversity at specific positions. Key considerations for such a strategy would include:

Identification of a suitable late-stage intermediate: This intermediate should possess functional groups that are amenable to a range of chemical modifications.

Development of a robust synthetic route to the intermediate: The synthesis should be efficient and scalable to allow for the production of sufficient quantities of the intermediate for diversification.

Selection of diversifying reactions: A carefully chosen set of reactions would be employed to modify the intermediate, targeting different regions of the molecule to maximize structural diversity.

The resulting library of this compound analogs could then be screened for a variety of biological activities, with the aim of identifying compounds with improved potency, selectivity, or novel mechanisms of action. This approach allows for a systematic exploration of the structure-activity relationships (SAR) of the pentalenolactone scaffold.

| Synthesis Strategy | Core Principle | Potential Application to this compound |

| Diverted-Total Synthesis (DTS) | Generation of natural product analogs by modifying a late-stage synthetic intermediate. wikipedia.org | Synthesis of a functionalized this compound core, followed by a series of diversifying chemical reactions to produce a library of analogs for biological screening. |

| Biology-Oriented Synthesis (BIOS) | Design and synthesis of compound libraries inspired by natural product structures to explore biologically relevant chemical space. | Creation of a library of compounds based on the pentalenolactone scaffold, with systematic variations in stereochemistry and functional group presentation to probe interactions with biological targets. |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic transformations to create efficient and selective synthetic routes to complex molecules. Enzymes offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, while chemical synthesis provides a vast toolbox of reactions for constructing complex carbon skeletons and introducing a wide range of functional groups.

A hypothetical chemoenzymatic approach to this compound could leverage the biosynthetic pathway of the parent natural product, pentalenolactone. The biosynthesis of pentalenolactone is known to involve a key cyclization step catalyzed by a terpene cyclase, pentalenene synthase, which converts the linear precursor farnesyl pyrophosphate (FPP) into the tricyclic hydrocarbon pentalenene.

A plausible chemoenzymatic strategy could involve the following steps:

Enzymatic Cyclization: The synthesis would commence with the enzymatic conversion of FPP or a synthetic analog to the pentalenene core structure using pentalenene synthase or an engineered variant. Terpene cyclases are powerful tools in biocatalysis as they can construct complex polycyclic systems in a single, highly stereoselective step. nih.govnih.gov

Chemical Functionalization: The resulting pentalenene hydrocarbon would then be subjected to a series of chemical transformations to introduce the necessary functional groups found in this compound. This could involve selective oxidations, reductions, and lactonization reactions.

This approach would take advantage of the enzyme's ability to establish the core stereochemistry of the molecule, thereby simplifying the subsequent chemical steps. The use of engineered terpene cyclases could also provide access to non-natural pentalenene analogs, further expanding the diversity of accessible this compound derivatives. nih.gov

The integration of biocatalysis into the synthesis of complex natural products like this compound is a growing area of research. nih.gov The high selectivity of enzymes can help to overcome many of the challenges associated with traditional chemical synthesis, leading to more efficient and sustainable routes to these valuable compounds. nih.gov

| Step | Transformation | Method | Key Advantages |

| 1 | Formation of the pentalenene core | Enzymatic cyclization of farnesyl pyrophosphate (FPP) using pentalenene synthase. | High stereoselectivity in the formation of the tricyclic scaffold. nih.govnih.gov |

| 2 | Introduction of oxygen functionality | Chemical oxidation reactions (e.g., allylic oxidation, dihydroxylation). | Access to a wide range of oxidizing reagents and conditions to control the position and stereochemistry of oxygen introduction. |

| 3 | Lactone ring formation | Chemical lactonization of a suitable hydroxy acid precursor. | Well-established chemical methods for lactone synthesis. |

Advanced Analytical and Spectroscopic Characterization in Tetrahydropentalenolactone Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UHPLC-HRMS), is a cornerstone in the study of tetrahydropentalenolactone and related metabolites produced by Streptomyces species. nih.govfrontiersin.org This powerful technique allows for the accurate mass determination of metabolites, which in turn facilitates the prediction of their elemental composition. biorxiv.org

In the context of this compound research, HRMS is instrumental in metabolite profiling, providing a chemical fingerprint of the compounds produced by a specific Streptomyces strain. nih.gov By comparing the metabolic profiles of different strains or the same strain grown under varied conditions, researchers can identify novel pentalenolactone (B1231341) derivatives and gain insights into the metabolic pathways at play. nih.gov For instance, metabolomic analysis of Streptomyces sp. SCSIO 001680 using UHPLC-HRMS/MS revealed a diverse array of secondary metabolites, and principal component analysis of the data demonstrated distinct metabolic patterns depending on the culture medium used. nih.gov

The general workflow for metabolite profiling using HRMS involves sample extraction, chromatographic separation, mass spectrometric analysis, and data processing. The high mass accuracy of instruments like quadrupole time-of-flight (Q-ToF) and Orbitrap mass spectrometers enables the confident identification of known compounds by matching their exact mass and fragmentation patterns to spectral databases. biorxiv.orgresearchgate.net Furthermore, for unknown compounds, the precise mass measurement significantly narrows down the potential molecular formulas, aiding in their eventual structure elucidation.

| Analytical Platform | Organism/Sample Type | Key Findings | Reference |

|---|---|---|---|

| UHPLC-HRMS/MS | Streptomyces sp. SCSIO 001680 | Demonstrated distinct metabolic profiles based on culture media (R5A and SM10), identifying a diverse range of secondary metabolites. | nih.gov |

| High-Resolution LC-MS | Streptomyces sp. Go-475 | Identified known antibacterial compounds and suggested the production of novel secondary metabolites. | frontiersin.org |

| UHPLC-Q-Orbitrap-MS | Streptomyces spp. B-81 and 796.1 | Enabled the comparative metabolomic analysis and identification of distinct secondary metabolites like lobophorins and piericidins. | biorxiv.org |

| HPLC-ELSD | Streptomyces griseus strains | Showed differences in the secondary metabolite profiles of phylogenetically similar strains from different geographical locations. | nih.gov |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and conformational analysis of complex natural products like this compound. nih.govnih.gov While HRMS provides the molecular formula, NMR spectroscopy reveals the connectivity of atoms and their spatial arrangement, which is crucial for determining the precise three-dimensional structure.

A variety of multi-dimensional NMR experiments are employed in the study of sesquiterpene lactones. nih.govresearchgate.net Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental for establishing the carbon skeleton and the placement of functional groups. nih.gov For example, COSY experiments identify proton-proton couplings, revealing adjacent protons, while HSQC correlates protons to their directly attached carbons. nih.gov HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. nih.gov

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close in proximity, offering vital information about the stereochemistry and conformation of the molecule. nih.gov Low-temperature NMR studies on guaianolide-type sesquiterpene lactones have demonstrated that these molecules can exist as a mixture of distinct conformers in solution, and dynamic NMR simulations can be used to determine the energy barriers of their interconversion. researchgate.net The application of specialized 13C-NMR techniques has also been reported for the structural analysis of pentalenolactone itself, allowing for the reliable assignment of carbon atoms and the examination of long-range couplings. researchgate.net

| NMR Experiment | Information Obtained | Application in Structure Elucidation |

|---|---|---|

| COSY (Correlation Spectroscopy) | 1H-1H correlations through bonds | Identifies neighboring protons, establishing spin systems within the molecule. |

| HSQC (Heteronuclear Single Quantum Coherence) | 1H-13C correlations over one bond | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | 1H-13C correlations over two to three bonds | Connects different spin systems to build the carbon skeleton. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | 1H-1H correlations through space | Determines the relative stereochemistry and conformation of the molecule. |

X-ray Crystallography for Molecular Structures and Protein-Ligand Interactions

X-ray crystallography provides the most definitive and high-resolution structural information for molecules that can be crystallized. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of a molecule, providing an unambiguous three-dimensional structure. nih.govspringernature.comnih.gov In the field of pentalenolactone research, X-ray crystallography has been crucial in confirming the structures of various derivatives. For instance, the X-ray crystal structure of pentalenolactone G was instrumental in revising the previously proposed structure of pentalenolactone F. researchgate.net

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. spast.org The intensities and positions of the diffracted spots are used to calculate an electron density map, from which the positions of the individual atoms in the molecule can be determined. springernature.com

Beyond determining the structure of the small molecule itself, X-ray crystallography is a powerful tool for studying protein-ligand interactions. nih.govspringernature.comnih.gov By co-crystallizing a pentalenolactone derivative with its biological target, such as an enzyme, or by soaking the compound into a crystal of the apo-protein, researchers can obtain a detailed view of the binding site. peakproteins.comspringernature.com This information reveals the specific amino acid residues involved in binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes that occur in the protein or the ligand upon binding. nih.gov Such insights are invaluable for understanding the mechanism of action and for guiding the design of more potent or selective analogues.

| Parameter | Value (Example for a Hypothetical Derivative) |

|---|---|

| Compound Name | Pentalenolactone G |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Resolution | 1.8 Å |

Isotopic Labeling and Tracing Techniques in Biosynthetic Studies

Isotopic labeling is a fundamental technique used to trace the metabolic pathways leading to the formation of natural products like this compound. wikipedia.org This method involves feeding a producing organism, such as Streptomyces, with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., 13C, 14C, 2H, 18O). researchgate.netwur.nl The labeled precursor is then incorporated into the final natural product through the organism's metabolic machinery. wikipedia.org By analyzing the position and extent of isotopic enrichment in the final molecule, typically using NMR spectroscopy or mass spectrometry, researchers can deduce the biosynthetic route. wikipedia.org

In the biosynthesis of pentalenolactone, isotopic labeling experiments have been crucial in establishing the key steps of the pathway. nih.govnih.gov It has been demonstrated that the biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to the hydrocarbon precursor, pentalenene (B1246303). nih.govnih.gov Feeding experiments with isotopically labeled pentalenene confirmed its role as an intermediate in the formation of pentalenolactone. nih.gov

Subsequent enzymatic oxidations, hydroxylations, and rearrangements convert pentalenene into the various pentalenolactone derivatives. nih.govnih.gov For example, the function of specific enzymes within the pentalenolactone gene cluster in Streptomyces avermitilis has been elucidated through a combination of gene knockout studies and in vitro assays with isotopically labeled substrates. nih.govnih.gov These studies have identified enzymes such as pentalenene synthase, cytochrome P450 monooxygenases, and dehydrogenases that are responsible for the stepwise modification of the pentalenene core. nih.govnih.gov This detailed understanding of the biosynthetic pathway, made possible by isotopic tracing, can facilitate the bioengineering of Streptomyces strains to produce novel pentalenolactone analogues.

| Precursor/Intermediate | Enzyme (from S. avermitilis) | Transformation | Reference |

|---|---|---|---|

| Farnesyl Diphosphate (FPP) | PtlA (Pentalenene Synthase) | Cyclization to Pentalenene | nih.gov |

| Pentalenene | PtlI (Cytochrome P450) | Allylic oxidation to Pentalen-13-ol and Pentalen-13-al | nih.gov |

| 1-deoxypentalenic acid | PtlH (Non-heme iron dioxygenase) | Hydroxylation to 11β-hydroxy-1-deoxypentalenic acid | nih.gov |

| 1-deoxy-11β-hydroxypentalenic acid | PtlF (Short-chain dehydrogenase) | Oxidation to 1-deoxy-11-oxopentalenic acid | nih.gov |

| 1-deoxypentalenic acid | CYP105D7 | Hydroxylation to Pentalenic acid (shunt metabolite) | nih.gov |

Emerging Research Perspectives on Tetrahydropentalenolactone

Metabolic Engineering and Synthetic Biology for Biosynthetic Pathway Optimization

Metabolic engineering and synthetic biology are pivotal in enhancing the production of complex natural products like pentalenolactone (B1231341). nih.govjbei.org The core strategy involves manipulating the genetic and regulatory processes within a microbial host to increase the yield of the desired compound. youtube.com In the case of pentalenolactone, which is naturally produced by various Streptomyces species, research has focused on understanding and engineering its biosynthetic gene cluster (BGC). jmb.or.krnih.gov

A key approach is the heterologous expression of the entire pentalenolactone BGC in a well-characterized and easily manipulated host organism. nih.gov For instance, the complete 13.4 kb pentalenolactone gene cluster from Streptomyces avermitilis was transferred into Streptomyces lividans, a known non-producer. This resulted in the successful production of pentalenic acid, a key intermediate, demonstrating the viability of this strategy. figshare.comnih.gov To further improve yields, researchers have developed "genome-minimized" host strains of S. avermitilis by deleting non-essential gene clusters. This reduces the metabolic burden on the host and directs more precursor molecules, such as farnesyl diphosphate (B83284) (FPP), towards the engineered pathway. nih.govresearchgate.net

Optimization strategies also involve tackling bottlenecks within the biosynthetic pathway itself. This can include overexpressing specific genes within the cluster that code for rate-limiting enzymes or introducing genes from other organisms to improve the supply of precursors. monash.edu For example, efforts to engineer the mevalonate (B85504) (MVA) pathway in hosts like Vibrio natriegens aim to boost the supply of FPP, the universal precursor for all sesquiterpenes, including pentalenene (B1246303). mdpi.com However, introducing heterologous pathways can disrupt the host's native metabolic balance, creating challenges in cofactor availability (e.g., NADPH and ATP) that must be addressed for efficient production. mdpi.com

| Strategy | Host Organism | Genetic Modification | Objective/Result | Reference |

|---|---|---|---|---|

| Heterologous Expression | Streptomyces lividans 1326 | Transfer of the 13.4 kb pentalenolactone gene cluster from S. avermitilis | Enabled production of the pathway intermediate, pentalenic acid. | figshare.comnih.gov |

| Gene Cluster Deletion | Streptomyces avermitilis | Deletion of the entire 13.4 kb pentalenolactone cluster | Abolished formation of pentalenolactone metabolites, confirming the cluster's function. | figshare.comnih.gov |

| Precursor Pathway Engineering | Vibrio natriegens | Introduction of a heterologous mevalonate (MVA) pathway | Increased supply of the precursor FPP, leading to a pentalenene yield of 39.4 mg/L. | mdpi.com |

| Host Engineering | Streptomyces avermitilis | Creation of genome-minimized strains (e.g., SUKA17, SUKA22) | Development of versatile hosts for improved heterologous expression of various secondary metabolites. | nih.gov |

Rational Design of Novel Enzyme Inhibitors based on Pentalenolactone Scaffold

The chemical structure of pentalenolactone, particularly its reactive epoxylactone moiety, serves as a valuable framework, or "scaffold," for the rational design of new enzyme inhibitors. rsc.orgarxiv.org This approach uses the known structure and mechanism of a natural product to create novel molecules with potentially improved potency, selectivity, or pharmacological properties. 182.160.97nih.gov

Tetrahydropentalenolactone is a well-documented irreversible inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). nih.govscbt.comwikipedia.org Its mechanism of action involves the covalent modification of a specific, highly conserved cysteine residue (Cys-149) located in the enzyme's active site. nih.govacs.org The electrophilic epoxide ring of the molecule is attacked by the nucleophilic thiol group of the cysteine, forming a permanent covalent bond that inactivates the enzyme. nih.gov

This detailed mechanistic understanding allows for the rational design of new inhibitors. By modifying the pentalenolactone scaffold, chemists can develop new analogues designed to target GAPDH or other enzymes containing reactive cysteine residues. nih.govresearchgate.net The goal is to create compounds that retain the core inhibitory mechanism while altering other properties. For example, modifications could be made to enhance binding affinity to the target enzyme, increase selectivity to avoid off-target effects, or improve stability and bioavailability. This strategy is a cornerstone of modern drug discovery, enabling the development of targeted therapies for diseases where specific enzymes play a critical role, such as in cancer or infectious diseases. researchgate.netmskcc.org

| Compound | Target Enzyme | Mechanism of Inhibition | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Irreversible covalent modification of the active site Cys-149 residue. | Electrophilic epoxylactone moiety. | nih.govacs.org |

| Pentalenolactone | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Time-dependent, irreversible inactivation via alkylation of a cysteine residue. | Epoxide ring that undergoes nucleophilic attack at carbon C-10. | nih.govmdpi.com |

| Heptelidic Acid | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Considered a mechanistically related inactivator to pentalenolactone. | Structurally similar inhibitor. | nih.govacs.org |

Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Ligand Interactions

To understand how this compound interacts with its target enzyme at an atomic level, researchers employ computational chemistry and molecular dynamics (MD) simulations. These powerful tools allow for the visualization and analysis of the binding process between a ligand (the inhibitor) and its protein target (the enzyme).

Molecular modeling has been instrumental in studying the interaction between pentalenolactone derivatives and GAPDH. nih.gov By building computer models of the enzyme's active site, scientists can compare the structure of the inhibitor with that of the enzyme's natural substrate, glyceraldehyde 3-phosphate. acs.org This comparison helps to explain why the inhibitor binds effectively to the active site. For example, modeling studies have shown how pentalenolactone and the related inhibitor heptelidic acid fit within the same binding pocket as the natural substrate. nih.govacs.org

MD simulations can further elucidate the dynamic process of binding and the covalent bond formation. These simulations model the movements of every atom in the system over time, providing insights into the stability of the enzyme-ligand complex and identifying the key amino acid residues that participate in the interaction. In the case of this compound, simulations can confirm that the Cys-149 residue is positioned correctly for a nucleophilic attack on the epoxide ring and can help to understand the role of neighboring residues, such as His-176, which may act as a general-base catalyst in the reaction. acs.org This detailed understanding derived from computational methods is crucial for the rational design of new, more potent inhibitors based on the pentalenolactone scaffold. immunocure.us

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| Molecular Modeling | Pentalenolactone and Heptelidic Acid vs. Glyceraldehyde 3-Phosphate | Demonstrated that the inhibitors fit into the same active site as the natural substrate of GAPDH. | nih.govacs.org |

| Tryptic Digestion & Sequence Analysis | This compound-inactivated GAPDH | Experimentally confirmed that the covalent bond forms specifically at the Cys-149 residue. | nih.govacs.org |

| Reaction with Model Thiols | Pentalenolactone | Showed that epoxide ring opening occurs via nucleophilic attack at the primary carbon (C-10). | nih.gov |

Bioinformatic Approaches for Discovery of New Pentalenolactone-Producing Organisms or Analogues

The explosion of microbial genome sequencing data has revolutionized natural product discovery. nih.gov Bioinformatic approaches, particularly genome mining, allow scientists to search through vast genomic datasets for biosynthetic gene clusters (BGCs) that are predicted to produce specific classes of compounds. indexcopernicus.comrsc.org This strategy has been successfully applied to find new pentalenolactone-producing organisms and novel analogues of the compound. mdpi.comnih.gov

BGCs for pentalenolactone, such as the pen, pnt, and ptl clusters, have been well-characterized in various Streptomyces species. mdpi.comnih.gov These known gene sequences serve as templates for bioinformatic searches. Scientists can scan the genomes of newly isolated or sequenced bacteria, looking for clusters with high sequence similarity to the known pentalenolactone BGCs. nih.gov

This genome-guided approach led to the investigation of Streptomyces sp. NRRL S-4. mdpi.comnih.gov Whole-genome sequencing of this strain revealed a BGC, designated the pll cluster, with over 90% sequence similarity to the pnt cluster from the known producer S. arenae. nih.gov This bioinformatic prediction prompted a chemical investigation of the strain's culture, which resulted in the isolation of two new pentalenolactone analogues: 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid. mdpi.comnih.gov These compounds were identified as shunt metabolites of the main biosynthetic pathway, confirming that the identified pll gene cluster was indeed functional. mdpi.com This success highlights the power of bioinformatics to efficiently guide the discovery of novel natural products from the vast untapped genetic potential of microorganisms. nih.gov

| Organism | Identified Gene Cluster | Homology | Discovered Compounds | Reference |

|---|---|---|---|---|

| Streptomyces sp. NRRL S-4 | pll cluster (12.9 kb) | >90% similarity to the pnt BGC from S. arenae | 1-deoxy-8α-hydroxypentalenic acid, 1-deoxy-9β-hydroxy-11-oxopentalenic acid | mdpi.comnih.govnih.gov |

| Streptomyces avermitilis | ptl cluster (13.4 kb) | Contains genes for pentalenolactone biosynthesis (e.g., ptlA, ptlI) | Pentalenolactone F, Pentalenic acid | figshare.comnih.govnih.gov |

| Streptomyces exfoliatus | pen cluster | Orthologous to pnt and ptl clusters | Pentalenolactone | nih.gov |

| Streptomyces arenae | pnt cluster | Orthologous to pen and ptl clusters | Pentalenolactone | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Tetrahydropentalenolactone, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves [1] multi-step organic reactions, such as lactonization of precursor diols under acidic or enzymatic conditions. Key steps include:

- Precursor purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Yield optimization : Adjust solvent polarity (e.g., dichloromethane vs. methanol) and temperature (e.g., 25°C vs. reflux) to improve efficiency.

- Reproducibility : Document all parameters (e.g., stirring rate, reagent purity) and validate via triplicate trials .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm lactone ring formation and stereochemistry. Compare chemical shifts with literature data .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column and UV detection at 254 nm, with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzymatic vs. abiotic pathways of this compound biosynthesis?

- Methodological Answer :

- Comparative kinetic studies : Measure reaction rates under enzymatic (e.g., lipase-catalyzed) and acidic (e.g., HCl-catalyzed) conditions at varying pH (3–9) and temperatures (20–60°C) .

- Isotopic labeling : Use -labeled water in hydrolysis experiments to trace oxygen incorporation into the lactone ring .

- Computational modeling : Apply density functional theory (DFT) to compare activation energies of enzymatic vs. non-enzymatic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?

- Methodological Answer :

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., cell line variability, solvent effects) .

- Standardized bioassays : Re-test the compound under controlled conditions (e.g., fixed concentration range: 1–100 µM; MTT assay for cytotoxicity) .

- Statistical reconciliation : Apply ANOVA to assess inter-study variability and cluster analysis to subgroup data by experimental parameters .

Q. What advanced computational models predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Model ligand-receptor interactions using software like GROMACS, focusing on binding affinity and conformational changes .

- Density Functional Theory (DFT) : Calculate transition-state geometries and electron density maps to predict regioselectivity in derivatization reactions .

- Machine Learning (ML) : Train models on existing reaction datasets to forecast optimal catalysts (e.g., Pd/C vs. enzymes) for specific transformations .

Data Analysis and Reporting

Q. How should researchers address discrepancies in NMR or crystallographic data for this compound derivatives?

- Methodological Answer :

- Validation protocols : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare X-ray crystallography data with Cambridge Structural Database entries .

- Error analysis : Calculate R-factors for crystallographic models and report confidence intervals for NMR peak integrations .

- Transparency : Publish raw diffraction data and NMR spectra in supplementary materials for peer verification .

Q. What frameworks support the integration of multi-omics data in studying this compound’s metabolic pathways?

- Methodological Answer :

- Pathway mapping : Use KEGG or MetaCyc databases to annotate enzymes and intermediates in proposed biosynthetic routes .

- Multi-omics correlation : Apply Spearman’s rank correlation to link transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets .

- Network analysis : Build interaction networks using Cytoscape to identify hub genes or metabolites critical to lactone production .

Literature and Systematic Reviews

Q. How can systematic reviews improve the rigor of hypotheses about this compound’s ecological roles?

- Methodological Answer :

- Search strategy : Follow Cochrane guidelines to query databases (PubMed, SciFinder) using keywords like “this compound AND ecological function” .

- Risk of bias assessment : Use ROBINS-I tool to evaluate confounding factors in field studies (e.g., soil pH variability, microbial diversity) .

- Meta-regression : Analyze dose-response relationships across studies to quantify ecological impact thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.